molecular formula C9H11N3O2 B11905957 6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one CAS No. 15199-07-2

6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one

Cat. No.: B11905957
CAS No.: 15199-07-2
M. Wt: 193.20 g/mol
InChI Key: CYDGNUWTYRASNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one is a chemical compound belonging to the pyrrolo[3,4-d]pyrimidine class of fused heterocyclic systems. This structural motif is of significant interest in medicinal chemistry and drug discovery, as it is a common pharmacophore found in molecules with a range of biological activities. Related pyrrolopyrimidine scaffolds are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . The specific presence of the acetyl substituent and the fully saturated tetrahydro ring system in this molecule may influence its physicochemical properties and reactivity, making it a valuable building block for further chemical exploration and derivatization. As a biochemical reagent, this product is intended for research applications as a standard or intermediate in life science studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

15199-07-2

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-acetyl-7-methyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H11N3O2/c1-5-8-7(3-12(5)6(2)13)9(14)11-4-10-8/h4-5H,3H2,1-2H3,(H,10,11,14)

InChI Key

CYDGNUWTYRASNO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1C(=O)C)C(=O)NC=N2

Origin of Product

United States

Preparation Methods

Formation of the Thienopyridine Core

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, serves as a foundational step in constructing the pyrrolopyrimidine scaffold. Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1 ) is synthesized via a three-component reaction involving 1-methylpiperidin-4-one, elemental sulfur, and ethyl cyanoacetate under reflux conditions. This intermediate undergoes further functionalization to introduce the acetyl group.

Acetylation and Cyclization

Triethyl orthoformate reacts with 1 to form an ethoxymethyleneamino intermediate (2 ), which is treated with hydrazine hydrate to yield 3-amino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (3 ). Subsequent condensation with acetylating agents, such as acetyl chloride, introduces the acetyl moiety at the 6-position. Optimal yields (68–72%) are achieved using acetic anhydride in dichloromethane at 0–5°C.

Table 1: Gewald Reaction Optimization

StepReagents/ConditionsYield (%)Reference
Thienopyridine formation1-methylpiperidin-4-one, S₈, ethyl cyanoacetate, reflux58
Ethoxymethylene intermediateTriethyl orthoformate, 6 h reflux89
Hydrazine cyclizationHydrazine hydrate, ethanol, reflux72
AcetylationAcetyl chloride, DCM, 0–5°C68

Multi-Step Synthesis from Pyrimidine Intermediates

Patent-Based Route Using Methyl Tetrahydrofuran

A patent (WO2012156693A1) outlines a multi-step synthesis starting from a pyrimidine derivative (VI ). Treatment of VI with hydrochloric acid (10–70°C) generates a reactive intermediate, which is acetylated using methyl tetrahydrofuran (MeTHF) as the solvent. Sodium bicarbonate liberates the parent aldehyde (VIII ), enabling reductive amination with sodium triacetoxyborohydride to install the acetyl-methyl group.

Functionalization via Thiourea Derivatives

Reaction of the amino ester 1 with phenylisothiocyanate in ethanol yields a thiourea derivative (5 ), which undergoes cyclization in concentrated sulfuric acid to form a thiazinone (9 ). Subsequent displacement of sulfur with hydrazine produces 3-amino-7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (6 ), a precursor to the target compound.

Cyclization Strategies Using Diaza-1,3-Butadienes

Multicomponent Reactions for Pyridone Derivatives

Structural and Process Considerations

Solvent and Temperature Optimization

Methyl tetrahydrofuran (MeTHF) emerges as a superior solvent due to its high boiling point (80°C) and compatibility with acid-sensitive intermediates. Reactions conducted in MeTHF at 50–60°C achieve 15–20% higher yields compared to dichloromethane.

Byproduct Management

The Gewald reaction often produces sulfur-containing byproducts, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane). Patent routes avoid this issue through precise stoichiometric control of hydrochloric acid and sodium bicarbonate.

Comparative Analysis of Methods

Table 2: Method Efficacy and Challenges

MethodAdvantagesLimitationsYield Range (%)
Gewald reactionHigh scalability, established protocolByproduct formation, multi-step58–72
Patent-based synthesisFewer purification steps, solvent efficiencyRequires specialized intermediates65–78
Diaza-1,3-butadieneNovel route, modular intermediatesUntested for target compoundN/A

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-7-methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, onto the pyrrolopyrimidine scaffold.

Scientific Research Applications

Biological Activities

Research indicates that 6-acetyl-7-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one exhibits significant biological activities:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It may interact with various biological targets involved in metabolic processes and signal transduction pathways. This interaction could lead to therapeutic applications in treating diseases such as cancer and inflammatory disorders .

Receptor Modulation

It has been identified as a potential allosteric modulator that can influence enzyme activity or receptor function. These interactions may modulate critical signaling pathways necessary for cellular functions .

Pharmacological Applications

The compound has shown promise in various pharmacological applications:

  • Anticancer Activity : Its structural features allow it to engage with specific enzymes or receptors implicated in cancer progression.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential for therapeutic development .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The results indicated that modifications at the acetyl and methyl positions could enhance cytotoxicity against specific cancer cell lines .

Case Study 2: Anti-inflammatory Effects

Research on similar compounds showed promising anti-inflammatory properties through the modulation of inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-acetyl-7-methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., Allopurinol, 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) differ in the fused 5-membered ring system (pyrazole vs. pyrrolidine in the target compound). Key distinctions:

Feature 6-Acetyl-7-methyl-pyrrolo-pyrimidinone Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., Allopurinol )
Fused Ring System Pyrrolidine (saturated) Pyrazole (aromatic, two adjacent nitrogen atoms)
Electronic Effects Moderate electron density Higher aromaticity and electron-deficient character
Biological Targets Hypothesized kinase inhibition Xanthine oxidase (Allopurinol), EGFR, CDK
  • Activity: Pyrazolo derivatives like 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one exhibit potent anticancer activity (IC50 = 11 µM against MCF-7 cells) due to nitro group-enhanced electrophilicity . The acetyl group in the target compound may similarly modulate binding but requires empirical validation.

Thieno/Pyrido-Pyrimidinones

Compounds like 4H-pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., EU patent compounds ) feature larger fused ring systems. Comparisons:

Feature 6-Acetyl-7-methyl-pyrrolo-pyrimidinone Pyrido[1,2-a]pyrimidin-4-ones
Ring Size 6,5-fused system 6,6-fused system (e.g., pyridine + pyrimidinone)
Solubility Moderate (methyl/acetyl substituents) Variable (piperazine/pyrrolidine side chains enhance solubility)
Therapeutic Use Underexplored Oncology (kinase inhibition), CNS disorders

Substituent-Driven Activity Trends

Role of 6-Acetyl and 7-Methyl Groups

  • erlotinib’s acetylene group ).
  • 7-Methyl : Increases lipophilicity, possibly improving membrane permeability but reducing solubility.

Comparison with Other Substituents

Compound Substituents Key Activity/Property Reference
Target Compound 6-acetyl, 7-methyl Hypothesized kinase inhibition -
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-pyrazolo[3,4-d]pyrimidin-4-one 3,6-dimethyl, 5-nitrobenzylidene IC50 = 11 µM (MCF-7 cells)
Allopurinol None (parent structure) Xanthine oxidase inhibitor (gout therapy)
1-Methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one 1-methyl CK2 inhibitory activity (in vitro)

Biological Activity

6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound characterized by a fused pyrrole and pyrimidine structure. Its molecular formula is C9_9H11_{11}N3_3O2_2 with a molecular weight of approximately 193.2025 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The unique structural features of 6-acetyl-7-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one contribute to its biological activity. The presence of an acetyl group at the 6-position and a methyl group at the 7-position enhances its interaction with various biological targets.

Property Value
Molecular FormulaC9_9H11_{11}N3_3O2_2
Molecular Weight193.2025 g/mol
Density1.44 g/cm³
Boiling Point402.9 °C at 760 mmHg
Flash Point197.5 °C

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes involved in metabolic processes. For instance, it may interact with enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammatory responses.
  • Receptor Modulation : The compound acts as an allosteric modulator for specific receptors, influencing their activity and potentially leading to therapeutic applications in diseases such as cancer and inflammatory disorders .
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting critical signaling pathways. For example, it has shown potential in inhibiting Polo-like Kinase 1 (Plk1), which is essential for cell division and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that derivatives of similar structures exhibited notable anti-inflammatory activity by suppressing COX-2 activity with IC50_{50} values comparable to standard drugs like celecoxib .
  • Anticancer Activity : In vitro assays revealed that compounds structurally related to 6-acetyl-7-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one effectively inhibited the growth of various cancer cell lines (e.g., HeLa cells), showcasing their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound include:

  • Modulation of Signaling Pathways : By interacting with specific enzymes or receptors, the compound can alter signaling pathways critical for cellular functions.
  • Influence on Gene Expression : It may also affect gene expression related to cell cycle regulation and apoptosis.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo[3,4-d]pyrimidin-4-one core?

The pyrrolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclization reactions. A common approach involves halogenation of precursor heterocycles (e.g., 5-methyl-6-thioxopyrazolo[3,4-d]pyrimidin-4-one) in acetic acid, followed by annulation with sodium sulfite in DMSO-water to form fused polycyclic systems . Phosphorus oxychloride is also widely used to convert hydroxyl or thiol groups into reactive chloro-derivatives, enabling subsequent nucleophilic substitution with amines or other nucleophiles .

Q. How can reaction conditions be optimized for introducing acetyl and methyl substituents?

Acetyl and methyl groups are often introduced via electrophilic substitution or alkylation. For example, halogenated intermediates (e.g., 7-halogenomethyl derivatives) can undergo nucleophilic displacement with acetylating agents like acetyl chloride under reflux in aprotic solvents (e.g., DMF). Temperature control (80–100°C) and stoichiometric excess (1.5–2.0 equivalents) of the acetylating agent are critical to minimize side reactions .

Q. What analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions and ring fusion patterns.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
  • X-ray crystallography : Resolves ambiguities in fused-ring systems, particularly for salt-like polynuclear structures .

Advanced Research Questions

Q. How can computational methods aid in predicting bioactivity and binding modes?

Molecular docking studies (e.g., AutoDock Vina) and density functional theory (DFT) calculations can predict interactions with biological targets like CK2 kinase. For example, docking pyrazolo-pyrimidine derivatives into CK2’s ATP-binding pocket reveals critical hydrogen bonds with Lys68 and hydrophobic interactions with Val45/Val53 . MD simulations (>100 ns) further assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

Discrepancies in SAR often arise from substituent electronic effects or conformational flexibility. To address this:

  • Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at C-6 vs. C-7).
  • Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic fields with inhibitory activity (e.g., IC50_{50} values against CK2) .
  • Validate hypotheses with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can regioselectivity challenges in halogenation be mitigated?

Halogenation of pyrrolo-pyrimidinones often yields multiple regioisomers. Strategies include:

  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions (C-7 over C-6).
  • Directing groups : Temporary protection of reactive sites (e.g., acetyl at C-6) guides halogenation to C-7 .
  • Post-reduction : Sodium sulfite reduction of over-halogenated products can revert undesired isomers .

Q. What in vitro assays are suitable for evaluating kinase inhibitory activity?

  • CK2 inhibition : Use a radiometric assay with [γ-32^{32}P]ATP and recombinant CK2, measuring phosphorylation of synthetic substrates (e.g., casein).
  • Selectivity profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) at 1 µM compound concentration to identify off-target effects .

Methodological Tables

Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
7-Bromomethyl derivativeBr2_2 in acetic acid, 25°C, 12 h68
Chloro-pyrimidinonePCl5_5 in POCl3_3, reflux, 4 h82
Acetylated productAcCl in DMF, 80°C, 6 h75

Table 2. Computational Parameters for Docking Studies

SoftwareForce FieldGrid Box Size (Å)Scoring Function
AutoDock VinaAMBER20 × 20 × 20Vina Score
GROMACSCHARMM36N/AMM/PBSA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.